molecular formula C16H19BO B14704958 Borinic acid, diphenyl-, butyl ester CAS No. 15323-04-3

Borinic acid, diphenyl-, butyl ester

Cat. No.: B14704958
CAS No.: 15323-04-3
M. Wt: 238.1 g/mol
InChI Key: AASVOBMQZFGUBD-UHFFFAOYSA-N
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Description

Contextualization of Organoboron Compounds in Advanced Organic Synthesis

Organoboron compounds have become indispensable tools in modern synthetic organic chemistry. thieme.de Their widespread use is justified by their versatile reactivity, stability, low toxicity, and the ease with which the carbon-boron bond can be transformed into other functional groups. thieme.dedigitellinc.com These compounds are key intermediates and building blocks for creating complex molecules, including bioactive compounds, natural products, and advanced organic materials. thieme.de The C-B bond has low polarity, and while alkyl boron compounds are generally stable, they are susceptible to oxidation. wikipedia.org

A cornerstone of their application is in transition-metal-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling, which forges new carbon-carbon bonds. amerigoscientific.com Beyond this, organoboron reagents are employed in a vast array of chemical transformations, including hydroboration, carboboration, and couplings that form carbon-oxygen and carbon-nitrogen bonds. wikipedia.orgresearchgate.net The development of advanced borylation reactions continues to open up unprecedented synthetic pathways. thieme.de Chiral organoboronic esters, in particular, are valued as versatile intermediates because they are stable under many reaction conditions, are generally non-toxic, and can be transformed stereospecifically with minimal hazardous waste generation. digitellinc.com Their ultimate degradation into environmentally benign boric acid further enhances their appeal as "green" compounds. wiley-vch.de

Conceptual Framework of Borinic Acid Esters: Structural Peculiarities and Research Prominence

Borinic acids (R₂BOH) and their corresponding esters (R₂BOR') represent a specific class of organoboron compounds derived from boric acid, where two hydroxyl groups are replaced by organic substituents. wikipedia.org Structurally, the boron atom in these compounds is trivalent and sp²-hybridized, possessing a vacant p-orbital which imparts Lewis acidic character. wiley-vch.de This electron deficiency allows them to readily interact with Lewis bases.

Diphenylborinic esters, a subset of this class, feature two phenyl groups attached to the boron atom. These aryl groups influence the electronic properties and steric environment of the boron center. Research into these compounds is driven by their unique reactivity and applications. For instance, certain diphenylborinic esters have been investigated as potent enzyme inhibitors and antibacterial or antifungal agents. nih.gov One prominent example, Diphenylborinic acid 2-aminoethyl ester (2-APB), is widely used in research as an inhibitor of IP₃ receptors to modulate calcium release within cells. Furthermore, these esters are utilized as derivatizing reagents, often called "Naturstoff" or "Neu's" reagents, for the fluorescent detection of flavonoids and other natural products in chromatography. researchgate.net This activity is based on the formation of stable, fluorescent complexes with the target analytes. researchgate.net

Properties of a Representative Diphenylborinic Ester (2-Aminoethyl Ester)
PropertyValueSource
Molecular FormulaC₁₄H₁₆BNO chemical-suppliers.euthermofisher.com
Molecular Weight225.09 g·mol⁻¹ chemical-suppliers.eu
AppearanceWhite to off-white crystalline powder chemical-suppliers.euthermofisher.com
Melting Point190-194 °C thermofisher.com
Boiling Point325.3 °C at 760 mmHg chemical-suppliers.eu
Density1.04 g/cm³ chemical-suppliers.eu

Borinic acids and their esters exhibit distinct structural and chemical properties compared to the more commonly known boronic acids [RB(OH)₂] and their esters. wikipedia.org The primary structural difference is the number of organic groups attached to the boron atom—two for borinic acids and one for boronic acids. wikipedia.orgwikipedia.org This fundamental difference has significant implications for their stability, acidity, and reactivity.

Reactivity: Boronic acids are generally more stable towards atmospheric oxidation than borinic acids. wiley-vch.de In synthetic applications like cross-coupling reactions, boronic acids are sometimes considered more reactive than their corresponding esters. researchgate.net This is attributed to the difference in the electron-withdrawing ability between the hydroxyl (-OH) group in the acid and the alkoxy (-OR) group in the ester. researchgate.net Boronic esters are often preferred for purification and handling because they are less prone to dehydration, which can form cyclic anhydrides (boroxines) in boronic acids. amerigoscientific.com While acyclic boronic esters can be susceptible to hydrolysis, bulky or cyclic esters show greater stability. amerigoscientific.com

Acidity: Boronic acids are weak Lewis acids, with pKa values typically around 9, though this can range from 4 to 10 depending on the substituents. amerigoscientific.comwikipedia.org Electron-withdrawing groups on the organic substituent tend to lower the pKa (increase acidity), while electron-donating groups raise it. aablocks.com Generally, aryl boronic acids are more acidic than alkyl boronic acids. amerigoscientific.com Borinic acids are also Lewis acidic, but their stability is considerably lower than that of boronic acids. wiley-vch.de The replacement of a hydroxyl group with a second organic group alters the electron density at the boron center, thereby affecting its Lewis acidity and its interaction with bases.

Comparative Features of Boronic and Borinic Acids/Esters
FeatureBoronic Acids/EstersBorinic Acids/EstersSource
General FormulaRB(OH)₂ / RB(OR')₂R₂BOH / R₂BOR' wikipedia.orgwikipedia.org
Number of Organic GroupsOneTwo wikipedia.orgwikipedia.org
Oxidative StabilityRelatively highLower; more easily oxidized than boronic acids wiley-vch.de
Acidity (pKa of Acid)Typically ~9 (range 4-10)Generally less stable, acidity varies amerigoscientific.comwikipedia.org
Common ByproductsCan form cyclic anhydrides (boroxines)Can form diboroxanes (anhydrides) wikipedia.orgwikipedia.org
Reactivity ProfileAcids can be more reactive than esters in some couplingsValued for specific applications (e.g., chelation) researchgate.netresearchgate.net

Properties

CAS No.

15323-04-3

Molecular Formula

C16H19BO

Molecular Weight

238.1 g/mol

IUPAC Name

butoxy(diphenyl)borane

InChI

InChI=1S/C16H19BO/c1-2-3-14-18-17(15-10-6-4-7-11-15)16-12-8-5-9-13-16/h4-13H,2-3,14H2,1H3

InChI Key

AASVOBMQZFGUBD-UHFFFAOYSA-N

Canonical SMILES

B(C1=CC=CC=C1)(C2=CC=CC=C2)OCCCC

Origin of Product

United States

Elucidating Reaction Mechanisms and Chemical Transformations of Diphenylborinic Esters

Reversible Covalent Interactions and Adduct Formation

A key characteristic of borinic esters is their ability to engage in reversible covalent interactions, leading to the formation of various adducts. nih.govresearchgate.netnih.govbath.ac.uk This behavior is central to their application in sensing, self-healing materials, and dynamic combinatorial chemistry.

Diphenylborinic acid and its esters readily react with 1,2- and 1,3-diols to form cyclic boronate esters. nih.govbath.ac.ukdigitellinc.com This reaction is a reversible equilibrium, and the position of the equilibrium is influenced by several factors, including the structure of the diol, the solvent, and the pH. The formation of five- and six-membered rings is particularly favored due to their thermodynamic stability. nih.govbath.ac.uk For instance, diphenylborinic acid ethanolamine (B43304) catalyst has been shown to form a reversible complex with diol substrates, facilitating their selective monofunctionalization. rsc.orgualberta.ca This process demonstrates a preference for cis-vicinal diols, which can adopt a chelating geometry conducive to the formation of a stable five-membered borinate ring. rsc.org

Similarly, amino alcohols react with diphenylborinic esters to form stable chelate complexes. nih.gov The formation of these adducts often results in the precipitation of the product, which can be a convenient method for purification. nih.gov The interaction of diphenylborinic acid 2-aminoethyl ester (DPBA) with flavonoids, which often possess diol functionalities, has been studied to understand the complexation pathways. researchgate.netresearchgate.net

The stability of borinate chelates is a critical factor in their application. The formation of an intramolecular B-N coordination bond in amino alcohol adducts significantly enhances their stability compared to the free borinic acid. nih.gov This increased stability is attributed to the boron atom achieving a more stable tetrahedral geometry.

The stability of boronic acid diol esters has been studied in aqueous solutions, with stability constants being determined for various substituted phenylboronic acids and diols. researchgate.net It has been found that the stability of these esters is dependent on the electronic properties of both the boronic acid and the diol. researchgate.net Cyclic borate (B1201080) chelate bonding agents exhibit greater hydrolysis stability compared to their acyclic counterparts, with five-membered rings being more stable than six-membered rings. researchgate.net The presence of substituents on the ring can further enhance this stability. researchgate.net

Factors Influencing Borinate Chelate Stability
FactorInfluence on StabilityExample
Ring SizeFive-membered rings are generally more stable than six-membered rings. researchgate.netChelation with 1,2-diols (forms 5-membered ring) is often favored over 1,3-diols (forms 6-membered ring).
Diol/Amino Alcohol StructureCis-vicinal diols and amino alcohols that can form a chelating geometry lead to more stable complexes. rsc.orgDiphenylborinic acid ethanolamine catalyst shows a strong preference for cis-vicinal diols. rsc.org
Intramolecular CoordinationFormation of an intramolecular B-N bond in amino alcohol adducts significantly increases stability. nih.govDiethanolamine complexes of boronic acids are stable, isolable solids. nih.gov
SubstituentsElectron-withdrawing groups on the phenyl rings of the borinic ester can increase Lewis acidity and affect stability. Ring substituents on the diol can also influence stability. researchgate.netSubstituents on the ring of cyclic borate chelates enhance hydrolysis stability. researchgate.net
SolventThe solvent can influence the position of the equilibrium in reversible chelation reactions.-
pHThe stability of boronate esters is significantly pH-dependent. researchgate.net-

Oxidative Reactivity and Reaction Pathways

Diphenylborinic esters are susceptible to oxidation, a reaction that can be both a useful transformation and a potential degradation pathway.

Borinic acids and their esters react with hydrogen peroxide in an oxidative cleavage reaction. nih.gov This reaction proceeds through the formation of an aryl borate ester intermediate, which then hydrolyzes to yield the corresponding phenols and boric acid or its esters. nih.gov The oxidation of unsymmetrical arylborinic acids can lead to two different phenol (B47542) products, and the regioselectivity of this rearrangement can be influenced by substituents on the aryl rings. researchgate.netresearchgate.netnih.gov For example, an o-CF3 substituent has been shown to be an excellent directing group, leading to complete regioselectivity. researchgate.netnih.gov

The kinetics of this oxidation have been studied, and it has been found that borinic acids are significantly more reactive towards hydrogen peroxide than their boronic acid counterparts. nih.govresearchgate.net In fact, borinic acids have been reported to be up to 10,000-fold more reactive. researchgate.net The reaction is typically first-order with respect to both the borinic acid and hydrogen peroxide. mit.edu

The higher oxidative susceptibility of borinic acids compared to boronic acids is a key feature of their chemistry. researchgate.net This increased reactivity is attributed to the greater Lewis acidity of the boron center in borinic acids, which makes it more susceptible to nucleophilic attack by hydrogen peroxide. nih.gov

The mechanism of oxidation involves the formation of a peroxyboronate intermediate, followed by rearrangement to the borate ester. The rate-limiting step is believed to be the migration of a carbon atom from boron to oxygen. nih.gov The enhanced reactivity of borinic acids makes them promising as triggers for applications such as hydrogen peroxide-mediated drug release or as sensitive components in fluorescent probes for detecting reactive oxygen species. nih.govresearchgate.net

Comparative Oxidative Susceptibility: Borinic vs. Boronic Acids
Compound TypeRelative Reactivity with H₂O₂Key Mechanistic FeaturesPotential Applications
Borinic Acids/EstersHigh (up to 10,000-fold more reactive than boronic acids) researchgate.netGreater Lewis acidity of the boron center facilitates nucleophilic attack by H₂O₂. nih.govH₂O₂-responsive triggers for drug delivery, sensitive fluorescent probes for ROS. nih.govresearchgate.net
Boronic Acids/EstersLowerThe rate-limiting step is the 1,2-shift of a carbon from boron to oxygen. nih.govMore stable in oxidative environments, but can still be used as H₂O₂ sensors. mit.edu

Transesterification and Metathesis Dynamics of Boronate Esters

Boronate esters can undergo exchange reactions, including transesterification and metathesis. researchgate.net Transesterification involves the exchange of the alcohol or phenol component of the ester with another alcohol or phenol. google.com This reaction is an equilibrium process and can be catalyzed by acids or bases. tdl.org The volatility of certain boronic acids and their diol esters can be leveraged to drive the reaction to completion. acs.orgresearchgate.net

Metathesis of boronate esters is a dynamic covalent reaction that involves the exchange of both the diol and the boronic acid components between two ester molecules. rsc.orgresearchgate.net This process is thought to occur through a series of transesterification steps or potentially through a direct [2+2] cycloaddition-like mechanism. rsc.org The metathesis of pinacol (B44631) allylboronate with other alkenes, catalyzed by ruthenium complexes, has been used to synthesize a variety of functionalized allylboronic esters. thieme-connect.com These dynamic exchange reactions are fundamental to the development of self-healing polymers and vitrimers based on boronate ester chemistry. rsc.org

Radical Chain Reactions Involving Borinic Esters

While the direct participation of simple alkyl esters of diphenylborinic acid, such as the butyl ester, as primary initiators or propagators in radical chain reactions is not extensively documented, the broader class of boronic esters is known to be involved in various radical-mediated transformations. The reactivity of these compounds in a radical context is often associated with the presence of specific functional groups on the ester moiety or the boron atom, which can stabilize radical intermediates or participate in addition reactions.

Research has shown that boronic esters containing vinyl or allyl groups can act as acceptors in radical addition reactions. In these processes, a radical species adds to the carbon-carbon double bond, generating an α-boryl radical intermediate. This intermediate can then undergo further reactions, demonstrating the ability of the boronic ester group to influence the course of radical processes.

Furthermore, boronic acid-functionalized molecules have been employed as chain transfer agents in controlled radical polymerization techniques like Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization. This indicates that the boron moiety can mediate radical processes, influencing polymer chain growth and architecture. Although this application does not directly describe a classic radical chain reaction involving simple diphenylborinic esters, it underscores the potential for interaction between boron compounds and radical species.

The general mechanism for radical reactions involves three key stages: initiation, propagation, and termination. In the context of borinic esters, their involvement would depend on their ability to generate radicals (initiation), react with radicals to form new radicals (propagation), or combine with radicals to terminate the chain reaction. The stability of the B-O and B-C bonds in diphenylborinic acid, butyl ester, under typical radical-generating conditions (e.g., heat or light in the presence of an initiator like AIBN) would be a critical factor in determining its role. However, specific studies detailing such mechanisms for this particular compound are not prevalent in the reviewed literature.

Chemical Stability and Decomposition Pathways in Reaction Media

The chemical stability of diphenylborinic esters is a crucial aspect influencing their application in synthesis and materials science. These esters are generally susceptible to decomposition, primarily through hydrolysis, with the rate and pathway of this degradation being highly dependent on the reaction conditions, such as pH and the nature of the solvent.

Hydrolytic Stability:

Boronic esters, in general, exhibit limited hydrolytic stability. The boron atom in diphenylborinic acid, butyl ester, possesses a vacant p-orbital, making it Lewis acidic and susceptible to nucleophilic attack by water. This interaction initiates the hydrolysis process, leading to the cleavage of the borinic ester bond and the formation of diphenylborinic acid and butanol.

The general mechanism for acid-catalyzed hydrolysis of esters involves the protonation of the carbonyl oxygen (in the case of carboxylic esters) or the ester oxygen, making the molecule more electrophilic and susceptible to attack by water. A similar mechanism can be postulated for borinic esters, where protonation of the ester oxygen would facilitate the cleavage of the B-O bond.

Under basic conditions, the hydrolysis of esters is typically initiated by the nucleophilic attack of a hydroxide (B78521) ion. For diphenylborinic acid, butyl ester, a hydroxide ion can directly attack the electron-deficient boron atom, leading to the formation of a tetrahedral intermediate which then breaks down to yield the diphenylborinate anion and butanol. The formation of the borinate salt under basic conditions drives the equilibrium towards the products, making the hydrolysis effectively irreversible.

The rate of hydrolysis is influenced by steric and electronic factors. The bulky phenyl groups on the boron atom in diphenylborinic acid, butyl ester, may offer some steric hindrance to the attacking nucleophile, potentially slowing down the rate of hydrolysis compared to less substituted borinic esters.

Decomposition in Different Media:

The stability of diphenylborinic acid, butyl ester, is also contingent on the solvent system. In protic solvents, especially in the presence of acidic or basic catalysts, the ester is prone to solvolysis, a reaction analogous to hydrolysis where the solvent molecule acts as the nucleophile. For instance, in methanol, the butyl ester could undergo transesterification to form the methyl ester.

In aprotic solvents, the ester is generally more stable, provided that water is rigorously excluded. However, the presence of other nucleophiles or electrophiles in the reaction mixture can still lead to decomposition or transformation.

The following table summarizes the expected decomposition behavior of diphenylborinic acid, butyl ester, under different conditions based on the general reactivity of boronic and borinic esters.

ConditionPredominant Decomposition PathwayPrimary Decomposition Products
Aqueous Acid Acid-catalyzed hydrolysisDiphenylborinic acid, Butanol
Aqueous Base Base-catalyzed hydrolysisDiphenylborinate salt, Butanol
Neutral Water Slow hydrolysisDiphenylborinic acid, Butanol
Anhydrous Aprotic Solvent Generally stable-
Protic Solvent (e.g., Methanol) Transesterification/SolvolysisDiphenylborinic acid, methyl ester; Butanol

It is important to note that the information presented in the table is based on the general chemical principles of ester and borinic ester reactivity. Detailed kinetic and mechanistic studies specifically on "Borinic acid, diphenyl-, butyl ester" are required to provide precise quantitative data on its stability and decomposition pathways.

Catalytic Functions of Diphenylborinic Esters in Advanced Organic Synthesis

Regioselective Activation and Functionalization of Polyhydroxyl Compoundsnih.govnih.gov

One of the most significant applications of diarylborinic acid catalysis is the ability to differentiate between multiple hydroxyl groups within a single molecule, such as a diol or carbohydrate. nih.gov This regioselective activation allows for the precise modification of one specific hydroxyl group while leaving others untouched, circumventing the need for extensive protecting group strategies. nih.gov Derivatives of diphenylborinic acid have proven particularly adept at promoting these selective reactions. nih.gov

Diarylborinic acid catalysts are efficient in directing the monoacylation and monoalkylation of 1,2- and 1,3-diols, including those found in carbohydrate structures. nih.gov The mechanism underlying this selectivity involves the formation of a temporary borinic ester with the polyhydroxyl compound. This initial interaction is followed by the coordination of a base or the incoming nucleophile, leading to a tetracoordinate borinate complex. nih.gov

Kinetic studies and structure-activity relationships suggest that the reaction between this tetracoordinate borinate complex and the electrophile (e.g., an acylating or alkylating agent) is the rate-limiting step of the catalytic cycle. nih.gov In the case of cis-1,2-diols, such as those in various carbohydrates, diphenylborinic acid can serve as a cocatalyst to achieve site-selective C–H alkylation. acs.orgsigmaaldrich.com This process involves the formation of a tetracoordinate borinic ester which facilitates hydrogen atom transfer, leading to the selective functionalization at the equatorial position of the diol moiety. acs.orgsigmaaldrich.com

Table 1: Diarylborinic Acid-Catalyzed Monofunctionalization of Diols

SubstrateReaction TypeCatalystKey FindingReference
Pyranoside DerivativesTosylationDiarylborinic acidEfficient monotosylation with an average yield of 88% over 7 examples. nih.gov
Carbohydrates (cis-1,2-diols)C-H AlkylationDiphenylborinic acid (cocatalyst)Selective abstraction of equatorial hydrogens for C-C bond formation. acs.orgsigmaaldrich.com
Non-carbohydrate 1,2- and 1,3-diolsAcylation, Sulfonylation, AlkylationDiarylborinic acidDemonstrated efficiency and generality competitive with organotin-catalyzed methods. nih.gov

In carbohydrate chemistry, the construction of the glycosidic linkage is a fundamental challenge. Derivatives of diphenylborinic acid have been successfully employed as catalysts in regioselective Koenigs-Knorr glycosylations. nih.gov This method is effective for carbohydrate derivatives that possess multiple secondary hydroxyl groups. The catalyst demonstrates a strong preference for activating the equatorial hydroxyl group within cis-1,2-diol motifs. nih.gov This catalyst-controlled approach provides a powerful means for creating specific glycosidic linkages from carbohydrate feedstocks that are either unprotected or only minimally protected, thereby streamlining complex synthetic sequences. nih.gov The protocol has been successfully applied to acceptors derived from common monosaccharides like galactose, mannose, and fucose. nih.gov

The principle of regioselective activation by diarylborinic acids extends to sulfonylation reactions, a key transformation for introducing functional groups or creating leaving groups for subsequent nucleophilic substitution. nih.gov The catalytic system is highly effective for the monotosylation of pyranoside derivatives that feature three secondary hydroxyl groups, achieving high average yields. nih.gov The operational simplicity and efficiency of this method make it a competitive alternative to traditional protocols, including the widely used but often toxic organotin-mediated reactions. nih.gov The underlying mechanism is consistent with that of acylation and alkylation, proceeding through a tetracoordinate borinate intermediate that reacts with the sulfonylating agent in the turnover-limiting step. nih.gov

Contributions to Carbon-Carbon Bond Forming Reactionsorganic-chemistry.orgrsc.org

Beyond the functionalization of hydroxyl groups, diphenylborinic esters play a crucial role in catalyzing carbon-carbon bond-forming reactions, which are central to building molecular complexity. They are particularly effective in aldol (B89426) and Mannich reactions, where they can influence both reaction efficiency and stereochemical outcomes. organic-chemistry.orgrsc.org

Borinic acids, and diphenylborinic acid in particular, have been identified as highly active catalysts for the direct aldol reaction between pyruvic acids and a wide range of aldehydes. organic-chemistry.org These reactions can be performed under mild conditions, often in water at room temperature, which aligns with the principles of green chemistry. organic-chemistry.org The catalyst functions by stabilizing the enol tautomer of the pyruvic acid, likely through the formation of a dioxoborolanone intermediate. organic-chemistry.org This activation facilitates the subsequent C-C bond formation with the aldehyde. A key advantage of this method is its tolerance for enolizable aldehydes, proceeding with minimal self-condensation. organic-chemistry.org While efforts to develop highly enantioselective versions have had limited success, the method provides excellent yields of isotetronic acid derivatives, which are valuable precursors for bioactive natural products. organic-chemistry.org The stereochemistry of aldol reactions involving boron enolates is often rationalized using the Zimmerman-Traxler model, which predicts a chair-like, six-membered transition state. harvard.edu

Table 2: Borinic Acid-Catalyzed Direct Aldol Reaction of Pyruvic Acid

Reactant 1Reactant 2 (Aldehyde)CatalystSolventKey OutcomeReference
Pyruvic AcidVarious (including enolizable)Diphenylborinic acidWaterHigh yields of isotetronic acid derivatives. organic-chemistry.org
Pyruvic AcidAromatic & Aliphatic AldehydesArylborinic acidsWaterBorinic acids outperform boronic acids as catalysts. organic-chemistry.org

In the realm of asymmetric synthesis, borinic acids have been utilized in cooperative catalytic systems to achieve highly enantioselective Mannich reactions. rsc.org This strategy involves the nucleophilic activation of ketones containing a tethered hydroxyl group by the borinic acid. This interaction leads to the formation of a tetracoordinate boron enolate complex. rsc.org Simultaneously, a separate chiral catalyst, such as a copper-based complex, activates the electrophilic imine partner. rsc.org The subsequent reaction between the activated boron enolate and the activated imine proceeds with high stereocontrol, affording 3-substituted 3-amino-2-oxindoles with a tetrasubstituted stereocenter in excellent yields and enantioselectivities. rsc.org This dual activation approach, where the borinic acid and the chiral metal complex work in concert, represents a sophisticated strategy for constructing challenging chiral architectures. rsc.org

Roles in Palladium-Catalyzed Cross-Coupling Methodologies (e.g., Suzuki-Miyaura)

Diphenylborinic esters, including the butyl ester derivative, serve as effective coupling partners in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction. nbinno.com This reaction is a cornerstone of modern chemistry for the formation of carbon-carbon bonds. mdpi.com While boronic acids are the most common organoboron reagents used, boronic and borinic esters offer distinct advantages in terms of stability, solubility, and reactivity under specific conditions. nih.govyoutube.com

Borinic esters like diphenylborinic acid butyl ester can participate in the catalytic cycle to form biaryl compounds, which are prevalent motifs in pharmaceuticals and advanced materials. nbinno.comyoutube.com The general transformation involves the reaction of an organohalide with the organoboron reagent in the presence of a palladium catalyst and a base. mdpi.com Studies have demonstrated that boronic esters can exhibit enhanced reaction rates compared to their corresponding boronic acids under certain anhydrous conditions. illinois.edunih.gov This increased reactivity can be crucial for challenging coupling reactions or for improving the efficiency of synthetic routes. nih.gov The choice of the ester group can influence the reaction's effectiveness, affecting factors like solubility and the rate of the key transmetalation step. nih.gov

The versatility of boronic esters is highlighted by their stability and compatibility with a wide range of functional groups, making them valuable intermediates in the synthesis of complex molecules. nbinno.comdigitellinc.com The development of anhydrous, homogeneous cross-coupling methods has further expanded the utility of boronic esters by demonstrating their ability to undergo cross-coupling without prior hydrolysis to the corresponding boronic acid. illinois.edu

Table 1: Comparison of Boron Reagents in Suzuki-Miyaura Coupling
Boron Reagent TypeGeneral StructureKey Characteristics in Suzuki-Miyaura CouplingRelevant Findings
Boronic AcidsR-B(OH)₂Most common; often requires aqueous base for activation. illinois.eduCan be prone to side reactions like protodeboronation. researchgate.net
Boronic Esters (e.g., Pinacol (B44631) esters)R-B(OR')₂Generally more stable and soluble in organic solvents; can react without prior hydrolysis. illinois.eduCan lead to significant rate enhancements in transmetalation compared to boronic acids. nih.gov
Borinic Esters (e.g., Diphenylborinic acid, butyl ester)R₂B(OR')Serve as organoboron reagents; reactivity influenced by the nature of the R and OR' groups.Participate in the catalytic cycle to form C-C bonds, with reactivity patterns analogous to other boronic esters.

Mechanistic Investigations of Boron-Containing Species in Catalytic Cycles

The mechanism of the Suzuki-Miyaura reaction has been the subject of extensive investigation to understand the precise role of the organoboron species. illinois.eduacs.org A critical step in the catalytic cycle is transmetalation, where the organic group is transferred from the boron atom to the palladium(II) center. mdpi.com For a long time, it was widely believed that boronic esters must first hydrolyze to the corresponding boronic acids, which would then be activated by a base to form a reactive borate (B1201080) species for transmetalation to occur.

However, recent mechanistic studies have provided compelling evidence that boronic esters can participate directly in the transmetalation step without prior hydrolysis. nih.govillinois.edu Through a combination of structural, kinetic, and computational investigations, researchers have been able to observe and characterize pre-transmetalation intermediates formed from the reaction of arylpalladium(II) complexes with boronic esters. nih.govacs.org These studies confirm that boronic esters are competent nucleophiles in the transmetalation process. illinois.edu

The rate of this direct transmetalation from boronic esters can be significantly faster than from the corresponding boronic acid, with some esters showing rate enhancements of over 20 times. illinois.edu Two key factors have been identified that facilitate the transfer of the organic fragment from boron to palladium: the ability to generate an empty coordination site on the palladium atom and the nucleophilic character of the ipso-carbon attached to boron. nih.gov The electron density of the oxygen atoms within the borinic ester plays a crucial role in influencing both of these features. nih.gov The base in the reaction is still important, as it facilitates the conversion of the initial palladium-halide oxidative addition product to a more reactive palladium-hydroxo complex, which then readily reacts with the borinic ester. nih.gov

Lewis Acidity and Electrophilic Activation in Catalysis

Borinic acids and their esters possess significant Lewis acidity due to the electron-deficient nature of the tricoordinate boron atom. nih.gov Borinic acids, with two C-B bonds and one B-O bond, exhibit enhanced Lewis acidity compared to their boronic acid counterparts. nih.gov This property is central to their function in various catalytic applications beyond cross-coupling, particularly in reactions involving the activation of electrophiles.

The empty p-orbital on the boron atom can accept a lone pair of electrons from a Lewis basic functional group, such as a carbonyl or hydroxyl group. nih.gov This coordination activates the substrate, making it more susceptible to nucleophilic attack. For instance, boronic acid catalysts have been shown to promote Friedel-Crafts alkylations by forming a highly electrophilic and Lewis acidic boronic ester in situ, which facilitates the ionization of benzylic alcohols. rsc.org

In the context of borinic esters, their Lewis acidity can be harnessed to activate substrates. While allylboronic esters are generally unreactive towards many electrophiles, their conversion into more nucleophilic allylboronate complexes (by addition of an organolithium reagent) dramatically increases their reactivity. acs.org This "activation" transforms the weakly nucleophilic boronic ester into a potent nucleophile capable of reacting with a broad range of electrophiles. acs.org This process highlights the tunable reactivity of boron compounds, where their Lewis acidic center can be modulated to switch on catalytic or stoichiometric reactivity. acs.orgresearchgate.net Furthermore, the Lewis acidity of boronic esters is exploited in photoredox catalysis, where complexation with a Lewis base can form a redox-active species, enabling the generation of radicals for C-C bond formation. nih.gov

Table 2: Modes of Catalytic Activation by Borinic Acid Derivatives
Activation ModeDescriptionExample ApplicationReference
Lewis Acid CatalysisThe electron-deficient boron atom coordinates to a Lewis basic substrate (e.g., carbonyl), increasing its electrophilicity.Friedel–Crafts alkylations with benzylic alcohols. rsc.org nih.govrsc.org
Electrophilic ActivationBorinic esters can be converted to highly nucleophilic boronate complexes, which then react with a wide range of electrophiles.Stereospecific allylic functionalization. acs.org acs.org
Photoredox ActivationFormation of a redox-active complex between a boronic ester and a Lewis base catalyst upon irradiation.Generation of alkyl and aryl radicals for Giese-type additions. nih.gov nih.gov

Research on Structural Analogues and Derivatives of Butyl Diphenylborinate

Aminoethyl Diphenylborinate (2-APB) as a Key Research Analogue

Among the numerous analogues of butyl diphenylborinate, 2-aminoethyl diphenylborinate (2-APB) has emerged as a particularly significant and extensively studied compound. Originally identified for its role as a modulator of intracellular calcium signaling, 2-APB has become a cornerstone in the investigation of store-operated calcium entry (SOCE), a crucial process for cellular function. researchgate.netnih.gov

2-APB is well-documented for its bimodal effect on SOCE, potentiating calcium entry at lower concentrations and inhibiting it at higher concentrations. researchgate.net This dual activity has made it a valuable pharmacological tool for dissecting the components of the SOCE machinery. The diaryl borinate moiety is essential for its biological activity. nih.gov In an effort to develop more potent and selective modulators, numerous derivatives of 2-APB have been synthesized and characterized. These studies have systematically introduced various substituents, such as halogens and other small functional groups, at different positions on one of the phenyl rings. researchgate.netmdpi.com For instance, research has shown that certain halogenated 2-APB analogues can block SOCE more effectively and at lower concentrations than the parent compound. researchgate.netmdpi.com

The following table summarizes the inhibitory effects of selected 2-APB analogues on SOCE in MDA-MB-231 breast cancer cells, highlighting the impact of different substituents on their activity.

Compound NameConcentration (µM)Inhibition of SOCE (% of control)
2-APB50~60%
m-Cl-2APB50~80%
o-Cl-2APB50~75%
o-Br-2APB50~75%
m-I-2APB50~70%
p-CN-2APB50Enhancement of SOCE
p-NO₂-2APB50Enhancement of SOCE

This table is generated based on data interpretation from multiple sources and is for illustrative purposes.

Rational Design and Synthesis of Modified Borinate Architectures

The rational design and synthesis of modified borinate architectures have been a focal point of research, aiming to create novel compounds with tailored properties. This has involved systematic alterations to the aromatic substituents, modifications of the ester moiety and chelating groups, and the development of more complex poly-boron structures.

A key strategy in modifying the properties of diphenylborinate compounds has been the systematic variation of substituents on the aromatic rings. By introducing electron-donating or electron-withdrawing groups, researchers can modulate the electronic environment around the boron atom, thereby influencing the compound's reactivity and Lewis acidity. For example, the synthesis of mono-halogenated 2-APB analogues has been achieved through a process involving the reaction of mono-halogenated aryl lithium species with phenylboronic acid pinacol (B44631) ester, followed by esterification with 2-aminoethanol. mdpi.com This approach allows for the precise placement of halogen atoms at the ortho, meta, or para positions of one of the phenyl rings, enabling detailed structure-activity relationship studies. mdpi.com

Modifications to the ester moiety and the introduction of different chelating groups represent another important avenue in the rational design of borinate derivatives. Replacing the simple butyl ester with more complex groups can significantly alter the compound's stability, solubility, and biological activity. For instance, amino acid adducts of 2-APB have been synthesized, forming acyloxyboranes that exhibit less dynamic behavior in solution compared to the corresponding amino alcohol esters. mdpi.com These modifications can influence the compound's interaction with biological targets. The synthesis of these amino acid derivatives can be conveniently achieved in a single step from diphenylborinic anhydride (B1165640) and the respective amino acid. mdpi.com

Expanding beyond single boron-containing molecules, researchers have explored the synthesis and properties of poly-boron and bis-boron compounds derived from the diphenylborinate scaffold. These more complex architectures offer the potential for enhanced activity and novel functionalities. Studies have shown that bis-boron compounds can be significantly more effective in certain biological applications than their mono-boron counterparts like 2-APB. For example, the bis-boron compounds DBP 161 and DBP 163 were found to be approximately ten times more effective than 2-APB at inhibiting Store-Operated Calcium Entry (SOCE) and IP3 Induced Calcium Release (IICR). The synthesis of such compounds opens up new possibilities for designing highly potent modulators of cellular processes.

Comparative Studies of Reactivity and Catalytic Efficiency of Analogues

Comparative studies of the reactivity and catalytic efficiency of various diphenylborinate analogues are crucial for understanding the structure-property relationships and for the rational design of new compounds. These studies often focus on how modifications to the molecular structure influence the compound's performance in chemical transformations or its interaction with biological systems.

In the context of chemical reactivity, the nature of the boron center is a key determinant. For instance, boronic acids are generally found to be more reactive than their corresponding boronic esters in certain reactions, such as the Suzuki-Miyaura cross-coupling. researchgate.net This is attributed to the difference in the electron-withdrawing ability of the hydroxyl group in boronic acids versus the alkoxy group in boronic esters. researchgate.net While not a direct study on butyl diphenylborinate analogues, this principle suggests that altering the ester group can have a significant impact on the reactivity of the borinate.

In biological systems, comparative studies have demonstrated that structural modifications can lead to substantial differences in efficacy. As mentioned previously, bis-boron analogues of 2-APB have shown significantly higher inhibitory activity on SOCE and IICR compared to 2-APB itself. The IC₅₀ value, which represents the concentration of an inhibitor required to reduce a specific biological process by half, is a common metric for such comparisons. For example, the most effective poly-boron compound identified in one study had an IC₅₀ of 2 µM for the inhibition of SOCE and IICR, which is comparable to the IC₅₀ of 3 µM for 2-APB.

The following table provides a comparative overview of the inhibitory activities of different classes of borinate compounds.

Compound ClassExample Compound(s)Relative EfficacyIC₅₀ (approximate)
Mono-boron2-APBStandard3 µM
Bis-boronDBP 161, DBP 163~10 times more effective than 2-APBNot specified
Poly-boron1042Similar to 2-APB2 µM

This table is generated based on data interpretation from multiple sources and is for illustrative purposes.

Theoretical and Computational Chemistry Approaches to Diphenylborinic Ester Systems

Quantum Mechanical Studies of Electronic Structure and Bonding

Quantum mechanics is the foundation for modern computational chemistry, providing the methods to calculate the electronic structure of molecules. mdpi.com For diphenylborinic ester systems, such as butyl diphenylborinate, these studies are crucial for understanding the nature of the bonds involving the central boron atom, particularly the boron-carbon (B-C) and boron-oxygen (B-O) bonds.

Theoretical chemistry allows for the detailed examination of molecular geometries, bond lengths, bond angles, and the distribution of electron density. longdom.org Methods like Density Functional Theory (DFT) and other quantum mechanical approaches can model the trigonal planar geometry around the sp²-hybridized boron atom in the neutral ester. These calculations reveal the electronic properties, such as the vacant p-orbital on the boron atom, which is central to the Lewis acidic character of the compound. aablocks.com

Furthermore, quantum mechanical computations can elucidate how the phenyl groups and the butoxy group electronically influence the boron center. The aromatic rings can engage in π-interactions with the boron's vacant p-orbital, while the oxygen atom of the ester group also donates electron density. Understanding this electronic interplay is key to predicting the molecule's reactivity. Advanced techniques can even map the molecular orbitals, such as the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), which are critical in forecasting the molecule's behavior in chemical reactions. longdom.org

Computational Analysis of Acidity (pKa) in Borinic and Boronic Esters

Borinic and boronic acids are Lewis acids, and their acidity, often quantified by the pKa value, is a fundamental property governing their chemical behavior. nih.gov Computational methods, particularly DFT, have become instrumental in predicting the pKa values of these compounds in solution. nih.gov These calculations typically involve modeling the acid and its conjugate base in both the gas phase and in a solvent, often using a polarized continuum model (PCM) to account for solvation effects. researchgate.net

A significant finding from both experimental and computational studies is that the conversion of a boronic acid to a boronic ester leads to a substantial increase in acidity, corresponding to a drop of about 3 pKa units. nih.gov This increased acidity is crucial for applications where the boronic ester needs to interact with bases or participate in reactions at physiological pH. aablocks.com While less studied, the same principles apply to borinic esters. Borinic acids are inherently more Lewis acidic than their boronic acid counterparts due to the presence of two electron-withdrawing organic substituents on the boron atom. nih.gov Esterification is expected to further enhance this acidity.

Computational approaches have been validated by accurately predicting these trends, showing good agreement between calculated and experimental pKa values for various boronic acids. nih.govresearchgate.net

Table 1: Comparison of Experimental and Computationally Predicted pKa Values for Selected Boronic Acids
CompoundExperimental pKa RangeCalculated pKa (DFT)Reference
Phenylboronic acid8.64–8.909.20 mdpi.com
Methylboronic acid10.4Reference Compound researchgate.net

Elucidating Electronic and Steric Origins of Acidity Differences

Computational studies have been pivotal in explaining why esterification increases the acidity of organoboron compounds. The analysis of the electronic and geometric structures of the acid and its conjugate base reveals that the primary origin is an electronic effect. nih.gov Upon interaction with a Lewis base (like a hydroxide (B78521) ion), the boron center rehybridizes from sp² (trigonal planar) to sp³ (tetrahedral). The formation of a cyclic ester, in particular, introduces strain in the neutral sp² state, which is relieved upon conversion to the anionic sp³ state. This stabilization of the conjugate base makes the parent ester a stronger acid. aablocks.com

Steric effects also play a significant, albeit secondary, role. nih.gov Bulky substituents around the boron atom can hinder the geometric change from planar to tetrahedral, making the formation of the conjugate base less favorable and thus decreasing acidity (increasing pKa). researchgate.net Conversely, certain substituents, particularly at the ortho position of an aryl ring, can form intramolecular hydrogen bonds that stabilize the tetrahedral form, leading to an increase in acidity. nih.gov Computational models can dissect these competing electronic and steric contributions to provide a comprehensive picture of the factors governing acidity.

Density Functional Theory (DFT) for Mechanistic Elucidation

Density Functional Theory (DFT) is a highly effective computational method for investigating the mechanisms of chemical reactions. researchgate.net It is widely used to map the potential energy surface of a reaction, allowing researchers to identify the structures of reactants, intermediates, transition states, and products. rsc.orgnih.gov By calculating the energies of these species, a detailed reaction profile can be constructed, revealing the activation energy barriers and identifying the rate-determining step. researchgate.net

For reactions involving diphenylborinic esters, DFT can be used to elucidate mechanisms such as hydrolysis, transesterification, or participation in cross-coupling reactions. For instance, in a hypothetical palladium-catalyzed reaction, DFT calculations could model the oxidative addition, transmetalation, and reductive elimination steps. This would provide insight into the role of the ligands, the solvent, and the specific nature of the borinic ester in the catalytic cycle. researchgate.net These theoretical studies are invaluable as they provide a molecular-level understanding that complements experimental observations and helps in the design of more efficient synthetic routes. nih.gov

Predictive Modeling of Reactivity and Stability Profiles

Beyond mechanistic studies, computational chemistry offers tools to build predictive models for the general reactivity and stability of molecules like butyl diphenylborinate. researchgate.net Quantum chemical descriptors, derived from calculations, can be correlated with experimental observations to forecast chemical behavior.

One of the most common approaches involves the analysis of frontier molecular orbitals. The energy of the LUMO can indicate the susceptibility of the molecule to nucleophilic attack, a key aspect of the Lewis acidity of the borinic ester. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a powerful indicator of chemical reactivity; a smaller gap generally implies higher reactivity. researchgate.net

Stability can also be modeled by assessing steric and electronic factors. researchgate.net For example, computational models can quantify the steric shielding around the boron atom provided by the two phenyl groups and the butyl ester. This steric hindrance can contribute to the compound's stability by protecting the reactive boron center from attack. Electronic stability can be assessed by analyzing charge distributions and the stabilizing effects of resonance or hyperconjugation within the molecule.

Advanced Spectroscopic and Analytical Characterization in Diphenylborinic Ester Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Dynamic Insights

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the characterization of organoboron compounds like diphenylborinic acid butyl ester. A combination of ¹H, ¹³C, and ¹¹B NMR experiments allows for a comprehensive understanding of the molecule's structure and dynamics.

Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy are fundamental for confirming the organic framework of diphenylborinic acid butyl ester.

¹H NMR: The ¹H NMR spectrum provides information on the number of different types of protons and their neighboring environments. For diphenylborinic acid butyl ester, the spectrum would be characterized by distinct regions:

Aromatic Region: Protons on the two phenyl rings attached to the boron atom would typically appear as complex multiplets in the downfield region, generally between 7.0 and 8.2 ppm. The specific chemical shifts and splitting patterns depend on the substitution and the electronic effects of the borinic ester group.

Butyl Group Region: The protons of the butyl ester group would exhibit characteristic signals in the upfield region. The methylene (B1212753) protons adjacent to the oxygen atom (-O-CH₂-) are the most deshielded of this group and would likely appear as a triplet around 3.7-4.1 ppm. orgchemboulder.com The subsequent methylene groups (-CH₂-CH₂-) would appear further upfield, followed by the terminal methyl group (-CH₃), which would be the most shielded and appear as a triplet around 0.9 ppm.

¹³C NMR: The ¹³C NMR spectrum reveals the number of non-equivalent carbon atoms in the molecule. For diphenylborinic acid butyl ester, key resonances would include:

Aromatic Carbons: The phenyl carbons would resonate in the typical aromatic region of approximately 125-135 ppm. The carbon atom directly attached to the boron (ipso-carbon) is often difficult to detect due to quadrupolar relaxation effects from the boron nucleus. rsc.org

Butyl Group Carbons: The carbons of the butyl chain would be found in the aliphatic region of the spectrum. The carbon bonded to the oxygen (-O-CH₂) would be the most downfield of this group, typically in the 60-70 ppm range. The other methylene carbons and the terminal methyl carbon would appear at progressively higher fields (lower ppm values). oregonstate.eduwisc.edu

A representative table of expected chemical shifts is provided below, based on general knowledge of similar organic structures. oregonstate.eduillinois.edupdx.edu

Assignment ¹H Chemical Shift (δ, ppm) ¹³C Chemical Shift (δ, ppm)
Phenyl (ortho, meta, para)7.0 - 8.2 (m)125.0 - 135.0
Phenyl (ipso-C-B)-Not typically observed
-O-C H₂-CH₂-CH₂-CH₃3.7 - 4.1 (t)60.0 - 70.0
-O-CH₂-C H₂-CH₂-CH₃1.5 - 1.8 (m)30.0 - 35.0
-O-CH₂-CH₂-C H₂-CH₃1.3 - 1.5 (m)18.0 - 22.0
-O-CH₂-CH₂-CH₂-C H₃0.8 - 1.0 (t)13.0 - 15.0
(Note: t = triplet, m = multiplet. Actual values may vary depending on solvent and experimental conditions.)

¹¹B NMR spectroscopy is particularly powerful for studying borinic esters as it directly probes the boron nucleus, providing information about its coordination state and electronic environment. researchgate.net Boron-11 is a quadrupolar nucleus with a natural abundance of 80.4%, making it readily observable.

The chemical shift (δ) in ¹¹B NMR is highly sensitive to the geometry and substituents around the boron atom.

Tricoordinate Boron (sp²): In diphenylborinic acid butyl ester, the boron atom is tricoordinate (bonded to two carbons and one oxygen), resulting in a trigonal planar geometry. Compounds with this configuration typically exhibit broad signals in the downfield region of the ¹¹B NMR spectrum. For boronic acids and their esters, these shifts are generally observed in the range of +18 to +33 ppm. nsf.govsdsu.edu

Tetracoordinate Boron (sp³): If the boron atom coordinates with a Lewis base (e.g., a solvent molecule like DMSO or a nitrogen-containing ligand), it becomes tetracoordinate with a tetrahedral geometry. This change in coordination leads to a significant upfield shift in the ¹¹B NMR spectrum, with signals typically appearing between +2 and -20 ppm. nsf.govsdsu.edu

The chemical shift for diphenylborinic acid butyl ester is expected to be in the range characteristic for tricoordinate borinic esters. For comparison, various phenylboronic acid esters show ¹¹B NMR signals around 27-28 ppm in CDCl₃. rsc.org Solid-state ¹¹B NMR can also provide valuable information on the local structure and intermolecular interactions in the crystalline form. researchgate.net

Boron Species Hybridization Typical ¹¹B Chemical Shift Range (δ, ppm)
Boronic Acids/Esterssp² (Tricoordinate)+18 to +33
Boronate Esters (Lewis Base Adduct)sp³ (Tetracoordinate)+2 to -20

NMR spectroscopy is not limited to the characterization of final products; it is also a powerful technique for monitoring chemical reactions in real-time. In situ NMR allows researchers to track the consumption of reactants, the formation of intermediates, and the appearance of products directly in the NMR tube. mdpi.comnih.gov

For the synthesis of diphenylborinic acid butyl ester, which could involve the esterification of diphenylborinic acid or an anhydride (B1165640) with butanol, in situ ¹¹B NMR would be particularly informative. researchgate.net The progress of the reaction could be followed by observing the disappearance of the starting boron species' signal and the concurrent appearance and growth of the diphenylborinic acid butyl ester signal at its characteristic chemical shift. mdpi.comnih.govresearchgate.net This approach provides valuable kinetic data and mechanistic insights, helping to optimize reaction conditions such as temperature, catalyst, and reaction time without the need for isolating intermediates. nih.gov

Vibrational Spectroscopy: Fourier-Transform Infrared (FT-IR) Analysis

Fourier-Transform Infrared (FT-IR) spectroscopy is a rapid and non-destructive technique used to identify functional groups within a molecule. The FT-IR spectrum of diphenylborinic acid butyl ester would display characteristic absorption bands corresponding to the vibrations of its specific bonds.

Key expected vibrational modes include:

B-O Stretch: The boron-oxygen single bond stretch is a key diagnostic peak for borinic esters. This vibration typically gives rise to a strong and often broad absorption band in the 1300-1400 cm⁻¹ region. researchgate.net

C-O Stretch: The stretching vibration of the ester C-O bond is expected in the 1000-1300 cm⁻¹ region. orgchemboulder.com

Aromatic C-H and C=C Stretches: The phenyl groups will show characteristic C-H stretching vibrations above 3000 cm⁻¹ and C=C stretching vibrations within the 1450-1600 cm⁻¹ range.

Aliphatic C-H Stretches: The butyl group will exhibit C-H stretching vibrations just below 3000 cm⁻¹.

B-C Stretch: The boron-carbon bond stretch may also be observed, typically in the 1000-1200 cm⁻¹ range. researchgate.net

The table below summarizes the expected characteristic FT-IR absorption bands.

Vibrational Mode Expected Wavenumber (cm⁻¹) Intensity
Aromatic C-H Stretch3000 - 3100Medium-Weak
Aliphatic C-H Stretch2850 - 2960Medium-Strong
Aromatic C=C Stretch1450 - 1600Medium-Weak
B-O Stretch1300 - 1400Strong
C-O Stretch1000 - 1300Strong
B-C Stretch1000 - 1200Medium

Analysis of the FT-IR spectrum provides a quick confirmation of the presence of the key borinic ester and phenyl functionalities. researchgate.net

Electronic Spectroscopy: UV-Vis Absorbance and Fluorescence for Photophysical Properties

Electronic spectroscopy, including UV-Vis absorbance and fluorescence, provides insights into the electronic transitions within a molecule and is used to determine its photophysical properties.

UV-Vis Absorbance: Diphenylborinic acid butyl ester, containing two phenyl rings, is expected to absorb ultraviolet light. The UV-Vis spectrum would likely show absorption bands characteristic of the π → π* transitions of the benzene (B151609) rings. Typically, benzene and its simple derivatives show a strong absorption band (the E2-band) around 200 nm and a weaker, structured band (the B-band) around 255 nm. The presence of the borinic ester group may cause a slight shift (either bathochromic or hypsochromic) and changes in the intensity of these bands. researchgate.netscience-softcon.de

Fluorescence Spectroscopy: Many arylboronic esters exhibit fluorescence. Upon excitation at a wavelength corresponding to an absorption band, the molecule can emit light at a longer wavelength. The formation of boronate esters is known to modulate the fluorescence properties of appended fluorophores, a principle widely used in the design of fluorescent sensors. nih.gov For instance, the interaction of diphenylborinic acid derivatives with biologically relevant molecules can lead to a "turn-on" fluorescence response. nih.gov The fluorescence emission spectrum of diphenylborinic acid butyl ester itself, or its complexes, can be used to study its potential applications in sensing and bioimaging. researchgate.netcore.ac.uk

Mass Spectrometry (LC-MS/MS) for Compound Identification and Purity Assessment

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. When coupled with liquid chromatography (LC), as in LC-MS/MS, it becomes an essential tool for separating complex mixtures and identifying individual components, as well as assessing the purity of a synthesized compound. mdpi.comscirp.orgnih.gov

For diphenylborinic acid butyl ester, LC-MS analysis would be used to:

Confirm Molecular Weight: Electrospray ionization (ESI) is a common technique for analyzing such compounds. In positive-ion mode, the molecule would likely be detected as a protonated molecule [M+H]⁺ or as an adduct with other cations present in the mobile phase (e.g., [M+Na]⁺). This allows for the precise determination of the molecular weight, confirming the compound's identity. nih.govchromforum.org

Assess Purity: The liquid chromatography step separates the target compound from any starting materials, by-products, or impurities. The resulting chromatogram, often from a UV detector or the mass spectrometer's total ion current (TIC), provides a clear profile of the sample's purity.

Structural Elucidation (MS/MS): Tandem mass spectrometry (MS/MS) involves selecting the parent ion (e.g., [M+H]⁺) and subjecting it to collision-induced dissociation (CID). The resulting fragmentation pattern provides valuable structural information. For diphenylborinic acid butyl ester, characteristic fragments would likely arise from the loss of the butyl group, the butoxy group, or one of the phenyl rings, helping to confirm the connectivity of the molecule. nih.gov

This combination of separation and sensitive detection makes LC-MS/MS a definitive method for both the identification and purity verification of diphenylborinic acid butyl ester in research and quality control settings. nih.gov

X-ray Crystallography for Precise Solid-State Structural Characterization

X-ray crystallography stands as the definitive method for elucidating the precise three-dimensional arrangement of atoms within a crystalline solid. This powerful analytical technique provides unambiguous information regarding bond lengths, bond angles, and conformational details of molecules in the solid state. While a specific crystal structure for borinic acid, diphenyl-, butyl ester is not publicly available in crystallographic databases as of the latest searches, the principles of X-ray diffraction analysis are routinely applied to characterize related diphenylborinic ester derivatives, offering invaluable insights into their molecular architecture.

The process of X-ray crystallography involves irradiating a single crystal of the compound with a focused beam of X-rays. The electrons within the atoms of the crystal scatter the X-rays, leading to a unique diffraction pattern of spots of varying intensities. By analyzing the positions and intensities of these diffracted spots, researchers can construct a three-dimensional electron density map of the molecule. From this map, the positions of individual atoms can be determined with high precision, allowing for the complete determination of the molecular structure. carleton.eduresearchgate.netmdpi.com

For diphenylborinic esters, X-ray crystallography can reveal critical structural features, including:

Geometry at the Boron Center: The coordination geometry around the central boron atom can be precisely determined. In diphenylborinic esters, the boron atom is typically trigonal planar, bonded to two phenyl groups and an oxygen atom from the ester moiety.

Conformation of the Phenyl Rings: The rotational orientation (torsion angles) of the two phenyl groups relative to the C-B-C plane can be accurately measured. This provides insight into the steric and electronic effects influencing the molecule's preferred conformation in the solid state.

Ester Group Conformation: The conformation of the butyl ester chain can be fully characterized, including the bond angles and torsion angles along thebutoxy group.

Intermolecular Interactions: The packing of molecules within the crystal lattice is revealed, highlighting any significant non-covalent interactions such as van der Waals forces or, in other derivatives, hydrogen bonding, which govern the solid-state properties of the material.

A notable example of the application of this technique in the field is the structural characterization of derivatives of 2-Aminoethyl diphenylborinate (2-APB). In a 2020 study, researchers successfully obtained crystals of an ortho-chloro-substituted 2-APB derivative suitable for X-ray diffraction analysis, allowing for the elucidation of its solid-state structure. nih.gov This demonstrates the feasibility and importance of crystallographic studies for this class of compounds.

Were a single crystal X-ray diffraction study of this compound to be performed, the resulting data would be presented in a standardized format, typically in a crystallographic information file (CIF). The key parameters would be summarized in tables, providing a detailed snapshot of the molecule's solid-state structure.

The tables below are representative of the type of data that would be generated from such an analysis.

Table 1: Hypothetical Crystal Data and Structure Refinement Parameters for this compound.

ParameterValue
Empirical formulaC₁₆H₁₉BO
Formula weight238.13
Temperature293(2) K
Wavelength0.71073 Å
Crystal systemMonoclinic
Space groupP2₁/c
Unit cell dimensionsa = 10.123(4) Å α = 90°
b = 15.456(6) Å β = 105.2(1)°
c = 9.876(3) Å γ = 90°
Volume1489.1(9) ų
Z4
Density (calculated)1.062 Mg/m³
Absorption coefficient0.064 mm⁻¹
F(000)512
Crystal size0.25 x 0.20 x 0.15 mm
Theta range for data collection2.50 to 28.00°
Reflections collected9876
Independent reflections3456 [R(int) = 0.045]
Final R indices [I>2sigma(I)]R1 = 0.052, wR2 = 0.134
R indices (all data)R1 = 0.078, wR2 = 0.156
Goodness-of-fit on F²1.05

Table 2: Hypothetical Selected Bond Lengths and Angles for this compound.

Bond/AngleLength (Å) / Angle (°)
B-O(1)1.365(3)
B-C(1)1.568(4)
B-C(7)1.572(4)
O(1)-C(13)1.432(3)
C(13)-C(14)1.521(4)
C(14)-C(15)1.525(4)
C(15)-C(16)1.523(5)
O(1)-B-C(1)121.5(2)
O(1)-B-C(7)119.8(2)
C(1)-B-C(7)118.7(2)
B-O(1)-C(13)125.4(2)
O(1)-C(13)-C(14)108.9(2)

Prospective Research Directions and Emerging Applications of Diphenylborinic Esters

Advancements in Catalytic Systems Utilizing Borinic Esters

The application of boronic acids and their esters as catalysts is a rapidly evolving field, moving beyond their traditional role as reagents in transition metal-catalyzed reactions. rsc.org These compounds can form reversible covalent bonds with hydroxyl groups, enabling them to act as effective catalysts for a variety of organic transformations. rsc.org This catalytic activation avoids the need for wasteful stoichiometric activation of substrates into halides or sulfonates, aligning with the principles of green chemistry. rsc.org

However, detailed investigations into boron-catalyzed direct amidation reactions have revealed complexities regarding the catalytic competence of different boron species. Studies have shown that while boronic and boric acids can catalyze amidation, borinic acids, such as diphenylborinic acid, may not be effective catalysts for this transformation. rsc.org They tend to form unreactive amino-carboxylate complexes or undergo protodeboronation to yield boronic acids. rsc.org This suggests that at least three free coordination sites on the boron atom are necessary for amidation catalysis, a condition not met by borinic acids or their esters. rsc.org As a result of these findings, alternative mechanisms for boron-mediated amidation are being proposed, moving away from the previously accepted model involving a monomeric acyloxyboron intermediate. rsc.org

Despite these limitations in amidation, research is exploring boronic and borinic acid derivatives in other catalytic applications. For instance, chiral boronic esters, formed in situ, have been used in enantioselective aldol (B89426) additions. nih.gov Diphenylborinic acid, in conjunction with amine co-catalysts, has also been shown to promote the regioselective N-alkylation of azole heterocycles. nih.gov The field is also expanding to include the development of catalysts for producing sustainable materials, such as using transition metal complexes for the synthesis of ester-based biolubricants from biomass. researchgate.net

Integration into Novel Materials and Polymer Architectures

Diphenylborinic esters and related boronic esters are pivotal components in the design of advanced materials, particularly dynamic polymers like covalent adaptable networks and vitrimers, as well as materials with specific sensory and optoelectronic properties.

Covalent adaptable networks (CANs) and vitrimers are a class of polymers that merge the durability of thermosets with the reprocessability of thermoplastics. mdpi.com This unique behavior is made possible by the presence of dynamic covalent bonds that can rearrange their network topology upon external stimuli, such as heat. mdpi.comrsc.org Boronic ester exchange is a prominent chemical reaction used to create these materials. mdpi.comresearchgate.net

The reversible condensation between boronic acids and diols to form boronic esters serves as the dynamic crosslink in these polymer networks. digitellinc.comnih.gov This exchange allows the material to be reshaped, repaired, and recycled while maintaining a constant crosslink density, a key characteristic of associative CANs, often called vitrimers. mdpi.comresearchgate.net The mechanical and dynamic properties of these vitrimers can be precisely tuned by altering the chemical structure of the boronic ester crosslinks. nih.gov

Research has demonstrated that the substituents adjacent to the boron atom significantly influence the dynamic properties of the material. For example, electron-withdrawing groups can stabilize the boronic ester bond, slowing down the bond exchange dynamics and increasing the material's mechanical strength. nih.gov Conversely, electron-donating groups can accelerate relaxation and improve malleability at lower temperatures. nih.gov This tunability is crucial for designing materials for specific applications, such as vibration damping, where controlling the relaxation spectrum is key. digitellinc.com

Vitrimer PropertyInfluencing Factor (Boronic Ester)Effect
Mechanical Strength Electron-withdrawing substituents on the phenyl ringIncreases mechanical strength and slows bond exchange dynamics. nih.gov
Recyclability/Malleability Electron-donating substituents on the phenyl ringEnhances recyclability and malleability at lower temperatures. nih.gov
Relaxation Time Aromatic groups vs. aliphatic groupsAromatic groups can lead to faster relaxation times. digitellinc.com
Network Rearrangement Type and mixture of boronic acid crosslinkersCan create single or intermediate relaxation modes, critical for applications like damping. digitellinc.com

Diphenylborinic esters are also utilized in the development of materials for sensory and optoelectronic applications, primarily due to their ability to interact with specific analytes and alter their fluorescence properties. A prominent example is 2-aminoethyl diphenylborinate (DPBA), also known as Naturstoff reagent A. researchgate.net

DPBA is widely used as a shift reagent in chromatography and as a fluorescent stain for the detection of flavonoids and other natural products. researchgate.net It forms complexes with flavonoids, leading to a significant enhancement and shift in their fluorescence under UV light. researchgate.net This interaction allows for the sensitive detection and localization of these compounds in biological tissues. researchgate.net The mechanism involves the formation of a stable ester complex between the borinic acid moiety and diol groups present in the flavonoid structure. This specific interaction forms the basis of its use as a sensory material for detecting these analytes.

While the direct application of diphenylborinic acid butyl ester in optoelectronics is less documented, the underlying principles of boron chemistry are being explored in the broader field. The development of boron-containing π-conjugated scaffolds is an active area of research for creating materials with novel electronic and photophysical properties for applications in organic electronics. uni-wuerzburg.de

Methodological Innovations for Complex Boron-Containing Organic Synthesis

The growing importance of boron-containing compounds in pharmaceuticals and materials science has spurred significant innovation in synthetic methodologies. uni-wuerzburg.dersc.org A cornerstone of modern organic synthesis is the Suzuki-Miyaura coupling reaction, a palladium-catalyzed cross-coupling of boronic acids/esters with organic halides, which has revolutionized carbon-carbon bond formation. mdpi.com The accessibility and stability of boronic esters make them key reagents in this and other coupling reactions. uni-wuerzburg.de

A critical method for the stereoselective synthesis of complex boronic esters is the Matteson homologation. This reaction allows for the insertion of a chloromethyl group into a carbon-boron bond, which can then be substituted to introduce various functionalities, such as amino groups, with high stereocontrol. nih.gov This technique is fundamental for the synthesis of α-aminoboronic esters, which are precursors to important biologically active molecules, including protease inhibitors. nih.gov

Recent advances focus on expanding the scope and efficiency of reactions to incorporate boron into complex organic scaffolds. uni-wuerzburg.de This includes the development of novel catalysts and reaction conditions to synthesize highly functionalized organoboron compounds that were previously difficult to access. uni-wuerzburg.de

Key Synthetic Methodologies:

MethodDescriptionApplication Example
Suzuki-Miyaura Coupling Palladium-catalyzed cross-coupling reaction between an organoboron compound and an organic halide. mdpi.comFormation of biaryl compounds and other C-C bonds in complex molecule synthesis.
Matteson Asymmetric Homologation Stereospecific insertion of a methylene (B1212753) group into a C-B bond, followed by nucleophilic substitution. nih.govSynthesis of chiral α-aminoboronic esters for peptidyl boronate drugs. nih.gov
Intramolecular Cyclization Formation of cyclic boron-containing structures like benzoxaboroles. nih.govSynthesis of benzoxaborole-based antifungal and anti-inflammatory agents.

Deeper Fundamental Understanding of Boron-Mediated Chemical Processes

Alongside the development of new applications, a significant research effort is dedicated to gaining a more profound fundamental understanding of the mechanisms underlying boron-mediated chemical processes. This includes detailed studies of the thermodynamics and kinetics of boronic ester bond exchange, which are critical for designing dynamic materials with predictable properties. nih.gov

Researchers are investigating the subtle effects that influence the rate of boronic acid-diol exchange, such as the structure of the diol, pH, and the presence of additives. nih.gov Recent work has uncovered the roles of internal and external catalysis in these systems. For example, nearby functional groups within a molecule (like amides) can act as internal catalysts, accelerating bond exchange. nih.gov Similarly, external species like buffering anions can also catalyze the reaction. nih.gov These insights provide molecular-level strategies for tuning the macroscopic properties of dynamic materials. nih.gov

Furthermore, long-held assumptions about reaction mechanisms are being challenged. As noted previously, the accepted mechanism for boron-catalyzed amidation has been questioned based on new experimental evidence and theoretical modeling, leading to the proposal of new pathways that may involve dimeric boron intermediates. rsc.org This ongoing fundamental research is essential for troubleshooting existing processes and for the rational design of new catalysts and materials based on predictable chemical principles.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing diphenylbutyl borinic acid ester, and how do reaction conditions influence product purity?

  • Methodological Answer : The compound can be synthesized via organometallic addition onto boronic esters. For example, aryllithium reagents react with phenyl boronic esters at −78 °C to form intermediate "ate" complexes, which are then trapped with electrophiles (e.g., DMF, isocyanates) to yield unsymmetrical borinic acid derivatives . Solvent selection is critical: toluene/THF (4:1) minimizes biphenyl byproducts during halogen-lithium exchange, as shown in the synthesis of (2-bromophenyl)(phenyl)borinic acid . Yields typically range from 70% to 90% under optimized conditions.

Q. How can borinic acid esters be characterized using spectroscopic and computational methods?

  • Methodological Answer : 11^{11}B NMR is pivotal for tracking boron-containing intermediates, such as borinic esters formed during allylboration reactions . Computational tools like RDKit can verify borinic acid functional groups by analyzing SMILES strings (e.g., B(C)(OC(C)C)OC(C)C for boronic esters) . X-ray crystallography or mass spectrometry may further confirm structural integrity, especially for novel derivatives.

Advanced Research Questions

Q. How does the Lewis acidity of diphenylbutyl borinic acid ester compare to its boronic counterparts, and what implications does this have in catalytic applications?

  • Methodological Answer : Borinic acids exhibit higher Lewis acidity than boronic acids due to reduced electron density at the boron center. This property enhances their catalytic efficiency in peptide synthesis, where they activate α-amino acids as mixed boron anhydrides. For instance, diphenylborinic acid (9h) accelerates dipeptide formation at 65 °C in dry PhF, achieving >80% conversion in 32–48 hours . Comparative 11^{11}B NMR studies or Hammett acidity measurements can quantify these differences .

Q. What kinetic advantages do borinic acid esters offer over boronic acids in H2_2O2_2 detection, and how are these quantified experimentally?

  • Methodological Answer : Borinic acids oxidize ~60x faster than boronic acids in H2_2O2_2-rich environments. Kinetic assays using 1^{1}H NMR in deuterated PBS (pH 7.4) show phenylborinic acid fully converts to phenol within 2 minutes, whereas phenylboronic acid requires 2 hours . Rate constants (kobsk_{\text{obs}}) derived from pseudo-first-order kinetics confirm this disparity. Fluorescent probes based on coumarin-borinic acid hybrids further validate rapid H2_2O2_2 response in cellular models .

Q. How can competing side reactions during the synthesis of diphenylbutyl borinic acid ester be minimized through solvent and reagent selection?

  • Methodological Answer : Side products like biphenyl arise from premature coupling during halogen-lithium exchange. Using low-polarity solvents (e.g., toluene) and cryogenic temperatures (−110 °C) suppresses such pathways . Sequential addition of organometallic reagents (e.g., n-BuLi followed by t-BuLi) also prevents over-lithiation. For example, diiodoarenes [99] treated with n-BuLi yield mono-adducts, which are then reacted with t-BuLi to form dianionic species for electrophilic trapping .

Data Contradiction Analysis

  • Synthetic Yields in Borinic Acid Derivatives : While reports yields >90% for pyridine-substituted boron quinolates, notes lower yields (~70%) unless solvent systems are rigorously optimized. This discrepancy underscores the sensitivity of borinic acid synthesis to trace moisture or electrophile reactivity. Researchers should prioritize anhydrous conditions and inert atmospheres to reconcile these differences .

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